molecular formula C23H17BrN2O4 B6103049 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid

4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid

Cat. No. B6103049
M. Wt: 465.3 g/mol
InChI Key: AZLKTUPGXKNOJI-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid, also known as BBABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBABA is a synthetic molecule that belongs to the class of benzoic acid derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins and are important for cancer cell invasion and metastasis. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies. It has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases and conditions. This compound has also been found to exhibit neuroprotective effects, which may be useful for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the growth of various cancer cell lines. However, there are also some limitations to its use in lab experiments, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid, including the investigation of its potential applications in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders. Further studies are also needed to fully understand the mechanism of action of this compound and to identify its molecular targets. In addition, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties and potential applications.

Synthesis Methods

4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 2-bromo-3-phenylacryloyl chloride, followed by the reaction of the resulting intermediate with 2-aminobenzoyl chloride. Another method involves the reaction of 2-bromo-3-phenylacryloyl chloride with 4-aminobenzoic acid, followed by the reaction of the intermediate with 2-aminobenzoyl chloride. Both methods yield pure this compound with high yield and purity.

Scientific Research Applications

4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-19-9-5-4-8-18(19)21(27)26-20(14-15-6-2-1-3-7-15)22(28)25-17-12-10-16(11-13-17)23(29)30/h1-14H,(H,25,28)(H,26,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKTUPGXKNOJI-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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